molecular formula C4H9N3O2 B1420014 2-(N'-hydroxycarbamimidoyl)-N-methylacetamide CAS No. 1094362-08-9

2-(N'-hydroxycarbamimidoyl)-N-methylacetamide

Cat. No.: B1420014
CAS No.: 1094362-08-9
M. Wt: 131.13 g/mol
InChI Key: RDMCKSRVDHXJCG-UHFFFAOYSA-N
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Description

2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydroxycarbamimidoyl group attached to an N-methylacetamide backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as N-methylacetamide and hydroxylamine.

    Reaction Conditions: The key step involves the reaction of N-methylacetamide with hydroxylamine under acidic or basic conditions to form the hydroxycarbamimidoyl intermediate.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N’-hydroxycarbamimidoyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of peptidomimetics and other bioactive compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research explores its use in drug development, particularly for its potential as a prodrug or in the design of novel therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways, potentially inhibiting their activity.

    Pathways Involved: It may affect pathways related to nitric oxide release, given its structural similarity to known nitric oxide donors.

Comparison with Similar Compounds

  • 2-(N’-hydroxycarbamimidoyl)benzamide
  • N-hydroxy-N’-methylcarbamimidoyl derivatives

Comparison:

  • Structural Differences: While similar compounds may share the hydroxycarbamimidoyl group, differences in the backbone structure (e.g., benzamide vs. acetamide) can lead to variations in reactivity and biological activity.
  • Uniqueness: 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-6-4(8)2-3(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMCKSRVDHXJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N'-hydroxycarbamimidoyl)-N-methylacetamide
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2-(N'-hydroxycarbamimidoyl)-N-methylacetamide
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